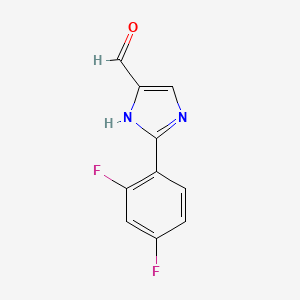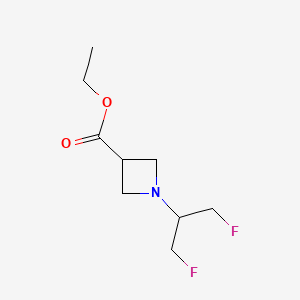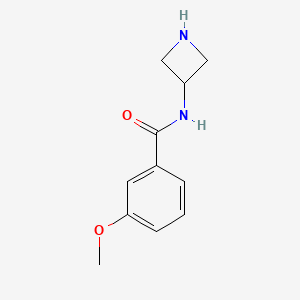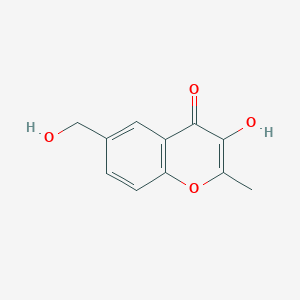
2-(2,4-difluorophenyl)-1H-imidazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-difluorophenyl)-1H-imidazole-5-carbaldehyde is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a difluorophenyl group attached to the imidazole ring, which is further substituted with a carbaldehyde group
准备方法
合成路线和反应条件
2-(2,4-二氟苯基)-1H-咪唑-5-甲醛的合成通常涉及以下步骤:
起始原料: 合成以2,4-二氟苯胺和乙二醛为主要起始原料。
咪唑环的形成: 在酸催化剂的存在下,2,4-二氟苯胺与乙二醛反应生成咪唑环。
甲醛基团的引入:
工业生产方法
2-(2,4-二氟苯基)-1H-咪唑-5-甲醛的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、用于精确控制反应条件的自动化系统以及结晶和色谱等纯化技术,以确保高收率和纯度。
化学反应分析
反应类型
2-(2,4-二氟苯基)-1H-咪唑-5-甲醛会发生各种化学反应,包括:
氧化: 醛基可以用氧化剂(如高锰酸钾或三氧化铬)氧化成羧酸。
还原: 醛基可以用还原剂(如硼氢化钠或氢化铝锂)还原成伯醇。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠或乙醚中的氢化铝锂。
取代: 在路易斯酸催化剂存在下,亲电试剂(如卤素或硝基)。
主要产物
氧化: 2-(2,4-二氟苯基)-1H-咪唑-5-羧酸。
还原: 2-(2,4-二氟苯基)-1H-咪唑-5-甲醇。
取代: 根据所用亲电试剂的不同,各种取代衍生物。
科学研究应用
2-(2,4-二氟苯基)-1H-咪唑-5-甲醛在科学研究中有多种应用:
化学: 用作合成更复杂的有机分子和杂环化合物的结构单元。
生物学: 由于其与生物大分子相互作用的能力,它被研究作为潜在的生化探针。
医药: 探索其潜在的治疗特性,包括抗真菌和抗菌活性。
工业: 用于开发先进材料,以及作为药物和农用化学品生产中的中间体。
作用机制
2-(2,4-二氟苯基)-1H-咪唑-5-甲醛的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与蛋白质和酶上的亲核位点形成共价键,从而导致其活性抑制。这种相互作用得益于甲醛基团的亲电性质,甲醛基团可以与蛋白质上的氨基反应。此外,二氟苯基基团增强了该化合物的亲脂性,使其能够穿透细胞膜并到达细胞内靶标。
相似化合物的比较
类似化合物
- 2-(2,4-二氟苯基)-吡啶
- 2-(2,4-二氟苯基)-1H-1,2,4-三唑
- 2-(2,4-二氟苯基)-1H-吡咯
独特性
2-(2,4-二氟苯基)-1H-咪唑-5-甲醛由于同时存在二氟苯基和咪唑部分而具有独特性,这两部分赋予了独特的化学反应性和生物活性。这些官能团的组合允许进行通用的化学修饰和与生物靶标的相互作用,使其成为各个研究领域中宝贵的化合物。
属性
分子式 |
C10H6F2N2O |
|---|---|
分子量 |
208.16 g/mol |
IUPAC 名称 |
2-(2,4-difluorophenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H6F2N2O/c11-6-1-2-8(9(12)3-6)10-13-4-7(5-15)14-10/h1-5H,(H,13,14) |
InChI 键 |
XMCHOTZPKDRZEA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)F)C2=NC=C(N2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11894806.png)


![6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B11894831.png)



